5-(4-Chlorobenzamido)phenanthridin-5-ium chloride
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Overview
Description
5-(4-Chlorobenzamido)phenanthridin-5-ium chloride is a nitrogen heterocyclic compound that is structurally related to phenanthridine. Phenanthridine is known for its role as a DNA-binding fluorescent dye through intercalation, making it a significant compound in biochemical research .
Preparation Methods
The synthesis of 5-(4-Chlorobenzamido)phenanthridin-5-ium chloride involves the condensation of 4-chlorobenzoyl chloride with phenanthridine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
5-(4-Chlorobenzamido)phenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(4-Chlorobenzamido)phenanthridin-5-ium chloride has several applications in scientific research:
Chemistry: It is used as a fluorescent dye for DNA-binding studies.
Biology: The compound is employed in cell viability assays and cytotoxicity studies.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzamido)phenanthridin-5-ium chloride involves intercalation into DNA. This intercalation disrupts the normal function of DNA by preventing replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which leads to the inhibition of DNA polymerase and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
5-(4-Chlorobenzamido)phenanthridin-5-ium chloride is similar to other DNA-binding fluorescent dyes such as ethidium bromide and propidium iodide. it is unique due to its specific structural modifications, which enhance its binding affinity and fluorescence properties. Other similar compounds include:
Ethidium Bromide: A widely used DNA stain in molecular biology.
Propidium Iodide: Used in flow cytometry to evaluate cell viability.
Acridine Orange: Another DNA-binding dye used in cell cycle studies
Properties
CAS No. |
62764-34-5 |
---|---|
Molecular Formula |
C20H14Cl2N2O |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-chloro-N-phenanthridin-5-ium-5-ylbenzamide;chloride |
InChI |
InChI=1S/C20H13ClN2O.ClH/c21-16-11-9-14(10-12-16)20(24)22-23-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)23;/h1-13H;1H |
InChI Key |
XREHGBUKZWQURH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)NC(=O)C4=CC=C(C=C4)Cl.[Cl-] |
Origin of Product |
United States |
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